molecular formula C10H10BrFO B13592518 4-(2-Bromo-5-fluorophenyl)butanal

4-(2-Bromo-5-fluorophenyl)butanal

Cat. No.: B13592518
M. Wt: 245.09 g/mol
InChI Key: ZMJBHWOGYPQQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-fluorophenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal group attached to a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorophenyl)butanal can be achieved through several methodsFor example, starting with 2-bromo-5-fluorobenzene, a Grignard reaction can be employed to introduce the butanal group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and aldehyde formation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorophenyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromo-5-fluorophenyl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorophenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenyl)butanal

InChI

InChI=1S/C10H10BrFO/c11-10-5-4-9(12)7-8(10)3-1-2-6-13/h4-7H,1-3H2

InChI Key

ZMJBHWOGYPQQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCC=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.